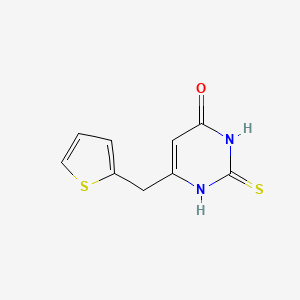

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Description

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of sulfur atoms in both the thiophene and mercapto groups contributes to its unique chemical properties.

Properties

IUPAC Name |

2-sulfanylidene-6-(thiophen-2-ylmethyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c12-8-5-6(10-9(13)11-8)4-7-2-1-3-14-7/h1-3,5H,4H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEUXLHKWAGYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method involves the reaction of 2-thiophenemethanol with 2-mercapto-4-hydroxypyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its aromatic structure allows it to interact with nucleic acids and other biomolecules, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

2-Mercapto-4-hydroxypyrimidine: Lacks the thiophene ring but shares the mercapto and hydroxyl groups.

6-(Thiophen-2-ylmethyl)pyrimidin-4-ol: Lacks the mercapto group but contains the thiophene and hydroxyl groups.

2-Mercapto-6-methylpyrimidin-4-ol: Contains a methyl group instead of the thiophen-2-ylmethyl group.

Uniqueness

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is unique due to the presence of both the thiophene and mercapto groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, antioxidant, and potential anticancer activities.

Synthesis and Characterization

The synthesis of 2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol typically involves reactions that incorporate thiophene and pyrimidine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has demonstrated that 2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The results indicated notable inhibition zones and low minimum inhibitory concentrations (MIC), suggesting its potential as an antimicrobial agent .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 8 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. The results indicated that it effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases. The compound showed IC50 values significantly lower than standard antioxidants, highlighting its potential use in therapeutic applications aimed at oxidative stress mitigation .

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| Hydroxyl Radical Scavenging | 30 |

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) have shown promising results. The compound exhibited cytotoxic effects with IC50 values indicating effective growth inhibition. Additionally, molecular docking studies suggest that it may interact with key proteins involved in cancer progression, providing insights into its mechanism of action .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12 |

| HCT-116 | 15 |

| PC-3 | 10 |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various derivatives of pyrimidine compounds included 2-Mercapto-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. The findings underscored its superior activity against resistant strains of bacteria, making it a candidate for further development in clinical applications .

- Antioxidant Properties : Another investigation focused on the antioxidant potential of the compound in a cellular model exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with the compound, supporting its role as a protective agent against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.